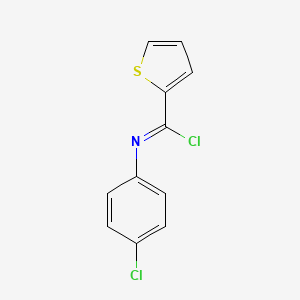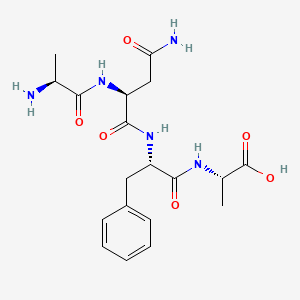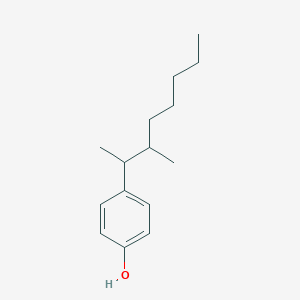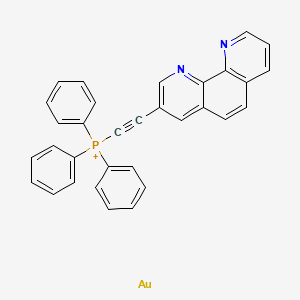![molecular formula C26H19NS B12540893 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine CAS No. 142031-04-7](/img/structure/B12540893.png)
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is a complex organic compound that features a unique structure combining an indene moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine typically involves the condensation of an indene derivative with a thiophene derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules.
Biology: It may have potential as a bioactive compound, although specific biological activities would need to be confirmed through research.
Medicine: It could be investigated for potential therapeutic uses, such as in drug development.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through detailed studies.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenyl-1-naphthalenamine
- 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile
Uniqueness
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine is unique due to its specific combination of an indene moiety with a thiophene ring. This structure imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
142031-04-7 |
|---|---|
Molecular Formula |
C26H19NS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-(inden-1-ylidenemethyl)-N,N-diphenylthiophen-2-amine |
InChI |
InChI=1S/C26H19NS/c1-3-10-22(11-4-1)27(23-12-5-2-6-13-23)26-18-17-24(28-26)19-21-16-15-20-9-7-8-14-25(20)21/h1-19H |
InChI Key |
KTKVUJKSVDDRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C=C4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)

![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)



![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)


![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)
